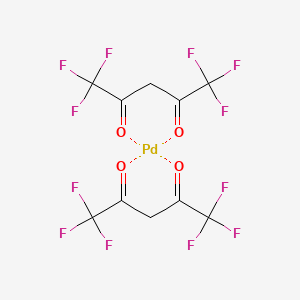
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(II) hexafluoroacetylacetonate is a coordination compound with the chemical formula Pd(C₅HF₆O₂)₂. It is widely used in various fields due to its unique properties, including its role as a catalyst in chemical reactions and its application in material science. The compound is known for its stability and reactivity, making it a valuable component in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) hexafluoroacetylacetonate can be synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as acetone, and then adding hexafluoroacetylacetone and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of palladium(II) hexafluoroacetylacetonate .
Industrial Production Methods: In industrial settings, the production of palladium(II) hexafluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Palladium(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species under specific conditions.
Reduction: It can be reduced to palladium(0), which is often used in catalytic applications.
Substitution: The ligand exchange reactions where hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve other chelating agents or phosphine ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Palladium(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which palladium(II) hexafluoroacetylacetonate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive palladium center that can undergo oxidation and reduction cycles. This catalytic activity is crucial in processes such as cross-coupling reactions, where palladium(II) hexafluoroacetylacetonate helps form carbon-carbon bonds . The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by subsequent chemical transformations .
Comparison with Similar Compounds
Palladium(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Palladium(II) trifluoroacetate: Contains trifluoroacetate ligands, offering different reactivity and applications.
Copper(II) hexafluoroacetylacetonate: A copper analog with similar coordination environment but different catalytic properties.
Uniqueness: Palladium(II) hexafluoroacetylacetonate is unique due to its high stability and reactivity, particularly in catalytic applications. The presence of hexafluoroacetylacetonate ligands enhances its solubility and volatility, making it suitable for processes like chemical vapor deposition .
Properties
Molecular Formula |
C10H4F12O4Pd |
|---|---|
Molecular Weight |
522.54 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
InChI Key |
FRDXEIOXLFFYGF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















